

Confirming GPR109A as the Target of MK-6892: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **MK-6892** with other G protein-coupled receptor 109A (GPR109A) agonists, offering objective experimental data to confirm its target engagement and functional activity. The information presented herein is intended to assist researchers in evaluating **MK-6892** as a potent and selective tool for studying GPR109A signaling and its physiological roles.

Executive Summary

MK-6892 is a potent and selective full agonist for the GPR109A receptor, also known as the high-affinity nicotinic acid receptor.[1] Experimental data demonstrates its high binding affinity and functional potency in activating downstream signaling pathways. This guide will delve into the comparative analysis of **MK-6892** with the endogenous ligand, nicotinic acid (niacin), and other synthetic agonists, highlighting its key performance indicators through in vitro and in vivo studies.

Comparative Analysis of GPR109A Agonists

The following table summarizes the binding affinity and functional potency of **MK-6892** in comparison to other known GPR109A agonists.

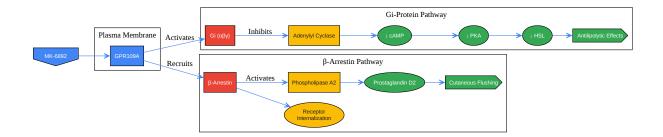


Compound	Binding Affinity (Ki, nM)	Functional Potency (EC50, nM)	Agonist Type	Key Features
MK-6892	4[1][2]	16 (GTPyS)[1], 74 (Calcium Mobilization)[1] [3]	Full Agonist	High potency and selectivity for human GPR109A.[1]
Nicotinic Acid	Not explicitly found	51 (cAMP)	Full Agonist	Endogenous ligand; associated with flushing side effect.[4][5]
Acipimox	Not explicitly found	Not explicitly found	Full Agonist	A derivative of nicotinic acid.[6]
MK-1903	Not explicitly found	12.9 (cAMP)	Full Agonist	Potent and selective GPR109A agonist.[7]
SCH-900271	Not explicitly found	2 (hu-GPR109a assay)[8][9]	Full Agonist	Potent GPR109A agonist with an improved therapeutic window to flushing.[8][9]

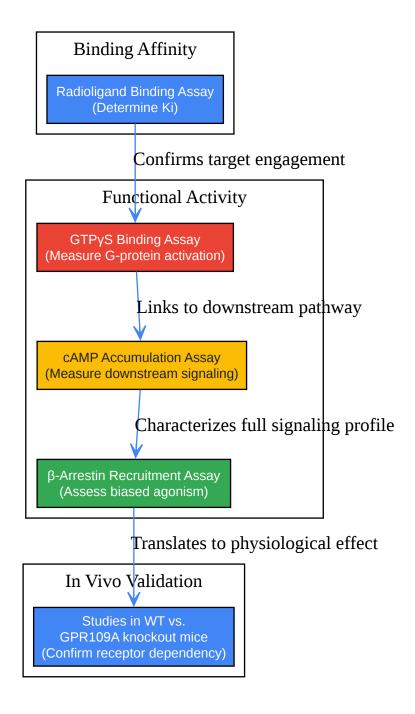
GPR109A Signaling Pathways

Activation of GPR109A by agonists like **MK-6892** initiates two primary signaling cascades: the canonical G-protein dependent pathway and the β -arrestin mediated pathway.









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